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molecular formula C21H22O5 B016456 Isoxanthohumol CAS No. 521-48-2

Isoxanthohumol

Cat. No. B016456
M. Wt: 354.4 g/mol
InChI Key: YKGCBLWILMDSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067622B2

Procedure details

To the suspension of the O'Donnell phase transfer catalyst O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (34 mg, 0.056 mmol) in 1 ml of toluene is added xanthohumol (2 OH groups protected) (in part TIPS-protected: 37 mg, 0.056 mmol) in 1 ml of toluene. Subsequently, 0.5 ml of 25% NaOH is added and the mixture is stirred for 24 h at room temperature. For workup, 20 ml of H2O and 20 ml of ethyl acetate are added. The aqueous phase is acidified with H2SO4 and extracted twice with ethyl acetate. The organic phase is washed with NH4Cl solution and H2O, dried and eluted through a silica gel column using CHCl3/methanol. Removal of protection proceeds in a manner known from the literature.
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C=CCO[C@H](C1C2C(=CC=CC=2)N=CC=1)[C@H]1[N+]2(CC3C4C(=CC=CC=4)C=C4C=3C=CC=C4)C[C@H](C=C)[C@@H](CC2)C1.[Br-].[CH3:42][C:43]([CH3:67])=[CH:44][CH2:45][C:46]1[C:47]([OH:66])=[CH:48][C:49]([O:64][CH3:65])=[C:50]([C:53](/[CH:55]=[CH:56]/[C:57]2[CH:58]=[CH:59][C:60]([OH:63])=[CH:61][CH:62]=2)=[O:54])[C:51]=1[OH:52].[OH-].[Na+].OS(O)(=O)=O>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[CH3:42][C:43]([CH3:67])=[CH:44][CH2:45][C:46]1[C:47]([OH:66])=[CH:48][C:49]([O:64][CH3:65])=[C:50]2[C:53](=[O:54])[CH2:55][CH:56]([C:57]3[CH:58]=[CH:59][C:60]([OH:63])=[CH:61][CH:62]=3)[O:52][C:51]=12 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
34 mg
Type
reactant
Smiles
C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-]
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
37 mg
Type
reactant
Smiles
CC(=CCC=1C(=CC(=C(C1O)C(=O)/C=C/C=2C=CC(=CC2)O)OC)O)C
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with NH4Cl solution and H2O
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
eluted through a silica gel column
CUSTOM
Type
CUSTOM
Details
Removal of protection proceeds in a manner

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC(=CCC=1C(=CC(=C2C1OC(CC2=O)C=3C=CC(=CC3)O)OC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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